4-Hydroxy-17β-estradiol
4-Hydroxy-17β-estradiol
4-Hydroxyestradiol is a metabolite formed during the metabolism of 17beta-estradiol by hydroxylation of the carbon at position 4 by cytochrome P450 1B1, with potential carcinogenic activity. The mechanism of action for the tumor promoting activity of 4-hydroxyestradiol (4-OHE2) is not entirely known but this metabolite undergoes metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, and generates reactive oxygen species (ROS), which induce oxidative DNA damage. 4-OHE2 also activates nuclear factor-kappaB (NF-kB) and extracellular signal-regulated kinase/mitogen-activated protein kinase pathways, and induces the expression of certain genes through activation of the estrogen receptor (ER), which stimulates cellular proliferation in susceptible cells.
4-hydroxy-17beta-estradiol is a 4-hydroxy steroid that consists of 17beta-estradiol having an additional hydroxy group at position 4. It has a role as a metabolite. It derives from a 17beta-estradiol.
4-hydroxy-17beta-estradiol is a 4-hydroxy steroid that consists of 17beta-estradiol having an additional hydroxy group at position 4. It has a role as a metabolite. It derives from a 17beta-estradiol.
Brand Name:
Vulcanchem
CAS No.:
5976-61-4
VCID:
VC0023129
InChI:
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
SMILES:
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Molecular Formula:
C18H24O3
Molecular Weight:
288.4 g/mol
4-Hydroxy-17β-estradiol
CAS No.: 5976-61-4
Reference Standards
VCID: VC0023129
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol
CAS No. | 5976-61-4 |
---|---|
Product Name | 4-Hydroxy-17β-estradiol |
Molecular Formula | C18H24O3 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
Standard InChI | InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |
Standard InChIKey | QOZFCKXEVSGWGS-ZHIYBZGJSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O |
SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O |
Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O |
Description | 4-Hydroxyestradiol is a metabolite formed during the metabolism of 17beta-estradiol by hydroxylation of the carbon at position 4 by cytochrome P450 1B1, with potential carcinogenic activity. The mechanism of action for the tumor promoting activity of 4-hydroxyestradiol (4-OHE2) is not entirely known but this metabolite undergoes metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, and generates reactive oxygen species (ROS), which induce oxidative DNA damage. 4-OHE2 also activates nuclear factor-kappaB (NF-kB) and extracellular signal-regulated kinase/mitogen-activated protein kinase pathways, and induces the expression of certain genes through activation of the estrogen receptor (ER), which stimulates cellular proliferation in susceptible cells. 4-hydroxy-17beta-estradiol is a 4-hydroxy steroid that consists of 17beta-estradiol having an additional hydroxy group at position 4. It has a role as a metabolite. It derives from a 17beta-estradiol. |
Synonyms | 4-hydroxyestradiol 4-hydroxyestradiol-17 alpha 4-hydroxyestradiol-17 beta |
PubChem Compound | 5282360 |
Last Modified | Nov 11 2021 |
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